Product packaging for (S)-2,3-dihydrodipicolinic acid(Cat. No.:)

(S)-2,3-dihydrodipicolinic acid

Cat. No.: B1203487
M. Wt: 169.13 g/mol
InChI Key: UWOCFOFVIBZJGH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,3-dihydrodipicolinic acid is a key intermediate in the diaminopimelate pathway, which is essential for the biosynthesis of (S)-lysine in bacteria and plants . This compound is the product of the enzymatic reaction catalyzed by dihydrodipicolinate synthase (DHDPS), which condenses pyruvate and (S)-aspartate-β-semialdehyde [(S)-ASA] . As a central branch point metabolite, it serves as a critical precursor for downstream products in bacterial sporulation. Research into this compound and the dipicolinic acid (DPA) pathway is pivotal for understanding spore formation and resistance in Bacillus and Clostridium species . DPA, derived from this pathway, can comprise up to 15% of the dry weight of bacterial spores, providing heat and UV protection through calcium chelation . Furthermore, this pathway is a significant target in metabolic engineering. Studies have demonstrated the successful recombinant production of the related molecule DPA in E. coli, highlighting its potential as a biologically derived monomer for producing sustainable polyesters and polyamides, which can serve as biodegradable alternatives to petroleum-based polymers . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO4 B1203487 (S)-2,3-dihydrodipicolinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

(2S)-2,3-dihydropyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

UWOCFOFVIBZJGH-YFKPBYRVSA-N

SMILES

C1C=CC(=NC1C(=O)O)C(=O)O

Isomeric SMILES

C1C=CC(=N[C@@H]1C(=O)O)C(=O)O

Canonical SMILES

C1C=CC(=NC1C(=O)O)C(=O)O

Origin of Product

United States

Biosynthesis of S 2,3 Dihydrodipicolinic Acid and Its Metabolic Conversion

Precursor Molecules for (S)-2,3-Dihydrodipicolinic Acid Formation

The synthesis of this compound begins with two key precursor molecules: L-Aspartate β-semialdehyde and pyruvate (B1213749).

L-Aspartate β-Semialdehyde (L-ASA)

L-Aspartate β-semialdehyde is a derivative of the amino acid aspartate and serves as a crucial intermediate in the aspartate metabolic pathway. wikipedia.org This pathway is responsible for the biosynthesis of several essential amino acids, including lysine (B10760008), methionine, and threonine, in bacteria and plants. wikipedia.org The formation of L-ASA is catalyzed by the enzyme aspartate-semialdehyde dehydrogenase, which converts L-aspartyl-β-phosphate into L-ASA. wikipedia.org This reaction is a key branch point in the aspartate pathway. wikipedia.orgwikipedia.org While L-ASA is essential for lysine biosynthesis, high concentrations of it, particularly from preparations generated by ozonolysis, have been reported to contain an unidentified inhibitor of dihydrodipicolinate synthase, the enzyme responsible for the subsequent step. nih.gov However, pure (S)-ASA itself is not an inhibitor. nih.gov

Pyruvate

Pyruvate is a central molecule in metabolism, most notably as the end product of glycolysis. In the context of this compound synthesis, pyruvate serves as the second substrate, condensing with L-ASA. nih.gov The binding of pyruvate to the enzyme dihydrodipicolinate synthase is the initial step in the catalytic cycle. acs.orgnih.gov

Enzymatic Formation of this compound

The condensation of L-ASA and pyruvate to ultimately form this compound is a two-step process involving an enzyme-catalyzed condensation followed by a non-enzymatic dehydration.

Dihydrodipicolinate Synthase (DHDPS)-Catalyzed Condensation to 4-Hydroxy-2,3,4,5-Tetrahydrodipicolinate (HTPA)

The first committed step in lysine biosynthesis is the condensation of L-aspartate-β-semialdehyde and pyruvate, a reaction catalyzed by the enzyme dihydrodipicolinate synthase (DHDPS). nih.gov This enzyme belongs to the lyase family and operates via a ping-pong kinetic mechanism. acs.orgwikipedia.org The reaction begins with the formation of a Schiff base between the keto group of pyruvate and the ε-amino group of a conserved lysine residue in the active site of DHDPS. acs.orgebi.ac.uk This is followed by the binding of the second substrate, L-ASA. acs.org The enzyme then facilitates an aldol-like condensation between the pyruvate-enamine and L-ASA, leading to the formation of the intermediate (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA). wikipedia.orgebi.ac.uk The structure of DHDPS is typically a homotetramer, with each monomer consisting of an 8-fold α/β-barrel and a C-terminal α-helical domain. wikipedia.org A proposed catalytic triad (B1167595) of tyrosine, threonine, and another tyrosine residue is thought to facilitate proton relay within the active site during catalysis. canterbury.ac.nz

Non-Enzymatic Dehydration of HTPA to this compound

There has been some debate in the scientific literature regarding the exact product released from the DHDPS enzyme. While it was initially proposed to be (S)-2,3-dihydrodipicolinate (DHDP), it was later widely assumed to be the hydrated intermediate, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinate (HTPA). nih.gov However, more recent studies using proton NMR have provided evidence that (S)-2,3-dihydrodipicolinate is indeed the product of the DHDPS reaction. nih.gov This suggests that the dehydration of the HTPA intermediate to form the final (S)-2,3-dihydrodipicolinate may occur spontaneously and non-enzymatically after the initial condensation reaction within the enzyme's active site. ebi.ac.uk

Downstream Metabolic Transformations of this compound

Reduction by Dihydrodipicolinate Reductase (DHDPR) to Tetrahydrodipicolinate (THDP)

Following its synthesis, this compound is immediately acted upon by the enzyme dihydrodipicolinate reductase (DHDPR; EC 1.17.1.8). elifesciences.orgnih.gov This enzyme catalyzes the NADPH-dependent reduction of the imine bond within the DHDP ring structure to yield 2,3,4,5-tetrahydrodipicolinate (THDP). nih.govontosight.ai This reduction step is essential for the progression of the lysine biosynthesis pathway. The DHDPR enzyme itself is a target for the development of novel herbicides and antibiotics, as its inhibition would halt lysine production. elifesciences.orgnih.gov

EnzymeEC NumberSubstrateProductCofactor
Dihydrodipicolinate reductase (DHDPR)1.17.1.8This compound2,3,4,5-Tetrahydrodipicolinate (THDP)NADPH

Divergent Pathways from THDP (e.g., Succinylase, Acetylase, Aminotransferase, Dehydrogenase Branches)

The metabolic intermediate THDP stands at a crucial branch point in the DAP pathway. From here, several distinct enzymatic routes, varying between different species of bacteria and plants, lead to the formation of meso-DAP. The four primary divergent pathways are the succinylase, acetylase, aminotransferase, and dehydrogenase branches. nih.govnih.gov

Succinylase Pathway: This is a common pathway in many bacteria, including Escherichia coli. It involves a series of four enzymatic steps. The first is the succinylation of THDP by tetrahydrodipicolinate N-succinyltransferase (DapD), which uses succinyl-CoA as an acyl donor. This is followed by an aminotransferase, a deacylase, and an epimerase to produce meso-DAP. nih.govgoogle.com

Acetylase Pathway: Found in some bacterial species, such as certain Bacillus species, this pathway is analogous to the succinylase pathway. nih.gov It utilizes acetyl-CoA to acetylate THDP, followed by a similar series of reactions to eventually yield meso-DAP.

Aminotransferase Pathway: A more direct route, this pathway has been identified in plants and some bacteria like Chlamydia trachomatis. pnas.orgrhea-db.org It involves the direct conversion of THDP to LL-diaminopimelate by the enzyme LL-diaminopimelate aminotransferase (DapL). An epimerase then converts LL-diaminopimelate to meso-DAP.

Dehydrogenase Pathway: This is the most direct pathway to meso-DAP and is found in various bacteria, including Corynebacterium glutamicum. ontosight.ainih.gov It involves a single enzymatic step where meso-diaminopimelate dehydrogenase (Ddh) directly converts THDP to meso-DAP in an ammonia-dependent reaction. ontosight.ainih.gov

PathwayKey Enzyme(s)Organisms
SuccinylaseTetrahydrodipicolinate N-succinyltransferase (DapD)Many bacteria (e.g., E. coli)
AcetylaseTetrahydrodipicolinate N-acetyltransferaseSome Bacillus species
AminotransferaseLL-diaminopimelate aminotransferase (DapL)Plants, Chlamydia
Dehydrogenasemeso-Diaminopimelate dehydrogenase (Ddh)Various bacteria (e.g., C. glutamicum)

Ultimate Formation of L-Lysine and Meso-Diaminopimelate

All four divergent pathways from THDP converge at the formation of meso-diaminopimelate (meso-DAP). nih.gov This molecule has two primary fates within the cell. In many Gram-negative bacteria, meso-DAP is an essential component of the peptidoglycan cell wall, where it is directly incorporated to provide structural integrity. pnas.org

The second, and universal, fate of meso-DAP is its conversion to L-lysine. This final step in the lysine biosynthesis pathway is catalyzed by the enzyme diaminopimelate decarboxylase (LysA; EC 4.1.1.20). ontosight.ainih.gov This enzyme removes the carboxyl group from the asymmetric carbon of meso-DAP, yielding the essential amino acid L-lysine. L-lysine is then available for protein synthesis.

Enzymology of Key Enzymes in S 2,3 Dihydrodipicolinic Acid Metabolism

Dihydrodipicolinate Synthase (DHDPS; EC 4.3.3.7)

Dihydrodipicolinate synthase (DHDPS) is a pivotal enzyme in the biosynthesis of L-lysine via the diaminopimelate (DAP) pathway, a route essential for bacteria, plants, and some lower eukaryotes. nih.govwikipedia.org As a member of the lyase family (EC 4.3.3.7), DHDPS catalyzes the initial and irreversible condensation reaction between pyruvate (B1213749) and (S)-aspartate-β-semialdehyde (ASA) to produce (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). nih.govebi.ac.uk This enzyme is a significant target for the development of novel antibiotics and herbicides because the DAP pathway is absent in animals. ebi.ac.uk The structure of DHDPS is typically a homotetramer, forming a dimer of dimers, with the active sites located at the interface between two monomers. nih.govwikipedia.org

The catalytic mechanism of DHDPS is a well-studied process that involves several distinct steps, culminating in the formation of the heterocyclic product. The reaction proceeds through a ping-pong mechanism where the two substrates, pyruvate and (S)-ASA, bind to the enzyme sequentially. nih.govwikipedia.org

The core of the DHDPS-catalyzed reaction is an aldol-like condensation. ebi.ac.uk This step involves the nucleophilic attack of an enzyme-bound enamine intermediate, derived from pyruvate, on the aldehyde group of the second substrate, (S)-aspartate-β-semialdehyde. ebi.ac.uk The binding of (S)-ASA is believed to trigger a conformational change that facilitates the condensation. Following the condensation, an intramolecular cyclization occurs, leading to the formation of the product, (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). ebi.ac.uk This product is then released from the active site. While HTPA is widely considered the product, some studies have proposed that 2,3-dihydrodipicolinate (DHDP) is the actual enzymatic product. nih.govnih.gov

The catalytic cycle is initiated by the binding of the first substrate, pyruvate, to the enzyme's active site. A key catalytic residue, a highly conserved lysine (B10760008) (Lys161 in Escherichia coli), acts as a nucleophile, attacking the keto carbon of pyruvate. ebi.ac.uk This attack forms a tetrahedral intermediate. Subsequently, a water molecule is eliminated, resulting in the formation of a covalent Schiff base between the enzyme and the pyruvate substrate. wikipedia.orgebi.ac.uk This Schiff base formation is a critical step, activating the pyruvate for the subsequent condensation reaction. The reactivity of the pyruvate carbonyl group is enhanced by polarization from the main chain carbonyl of another residue, such as Ile203, and a hydrogen bond from a tyrosine residue (e.g., Tyr133), which facilitates the dehydration process. ebi.ac.uk

The reaction catalyzed by DHDPS follows a ping-pong, or double-displacement, kinetic mechanism. nih.govlibretexts.org In this type of mechanism, one or more products are released before all substrates have bound to the enzyme. libretexts.orgnumberanalytics.comnumberanalytics.com The DHDPS cycle begins when the first substrate, pyruvate, binds to the free enzyme. acs.org This is followed by the formation of the Schiff base intermediate and the release of the first product, a water molecule. nih.gov The enzyme is now in a modified, intermediate form (E*). Only then does the second substrate, (S)-ASA, bind to this modified enzyme. acs.org The condensation and cyclization reactions occur, leading to the formation of the final heterocyclic product, which is then released, regenerating the enzyme to its original state, ready for another catalytic cycle. libretexts.orgnumberanalytics.com Studies have shown that this kinetic mechanism can be pH-dependent; for instance, E. coli DHDPS exhibits a ping-pong mechanism at a higher pH (e.g., 8.0), but shifts to a sequential ordered mechanism at a lower pH (e.g., 5.7). acs.org

DHDPS exhibits high specificity for its two substrates: pyruvate and (S)-aspartate-β-semialdehyde. nih.govnih.gov The binding of these substrates has been characterized through kinetic studies, which are crucial for understanding the enzyme's efficiency and regulation. The Michaelis constant (KM), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), varies between species. For example, DHDPS from Mycobacterium tuberculosis has a KM for pyruvate of 0.17 mM and for ASA of 0.43 mM. portlandpress.com In contrast, the enzyme from bread wheat (Triticum aestivum) shows a KM for pyruvate of 0.45 mM. researchgate.net

The enzyme's activity is often regulated by the end-product of the pathway, (S)-lysine, which acts as an allosteric inhibitor. nih.govnih.gov The nature of this inhibition provides further insight into the enzyme's kinetics. In Campylobacter jejuni, (S)-lysine is an uncompetitive partial inhibitor concerning pyruvate and a mixed partial inhibitor concerning (S)-ASA. nih.gov For the E. coli enzyme, lysine acts as a mixed inhibitor with respect to pyruvate, suggesting that lysine binding can affect the initial steps of the reaction, including pyruvate binding and Schiff base formation. nih.gov

Table 1: Kinetic Parameters for Dihydrodipicolinate Synthase (DHDPS) from Various Organisms.

Organism Substrate KM (mM) Vmax (µmol·s⁻¹·mg⁻¹) Inhibitor Inhibition Type Ref.
Mycobacterium tuberculosis Pyruvate 0.17 ± 0.01 4.42 ± 0.08 (S)-Lysine Insensitive portlandpress.com
(S)-ASA 0.43 ± 0.02 portlandpress.com
Triticum aestivum Pyruvate 0.45 - (S)-Lysine - researchgate.net
Escherichia coli Pyruvate - - (S)-Lysine Mixed nih.gov
Campylobacter jejuni Pyruvate - - (S)-Lysine Uncompetitive Partial nih.gov
(S)-ASA - - Mixed Partial nih.gov

Reaction Mechanism and Catalytic Cycle

Dihydrodipicolinate Reductase (DHDPR; EC 1.17.1.8)

Dihydrodipicolinate reductase (DHDPR), encoded by the dapB gene, is a pivotal enzyme in the lysine biosynthetic pathway found in bacteria and higher plants. nih.govharvard.edu It catalyzes the second step unique to this pathway: the reduction of the α,β-unsaturated cyclic imine (S)-2,3-dihydrodipicolinic acid (DHDP) to (S)-2,3,4,5-tetrahydrodipicolinic acid (THDP). nih.govnih.govresearchgate.net This reaction is dependent on the presence of a pyridine (B92270) nucleotide cofactor, typically NADH or NADPH. researchgate.netnih.gov The enzyme is generally a tetramer, with each monomer composed of an N-terminal nucleotide-binding domain and a C-terminal substrate-binding domain. nih.govnih.gov

Reaction Mechanism and Catalytic Cycle

The catalytic mechanism of DHDPR is an ordered sequential process where the binding of the cofactor precedes the binding of the substrate. nih.gov The subsequent release of the product, THDP, is thought to occur before the release of the oxidized nucleotide. nih.gov Structural studies on DHDPR from various organisms, including Mycobacterium tuberculosis and Paenisporosarcina sp. TG-14, reveal that the enzyme undergoes significant conformational changes upon ligand binding. nih.govnih.gov The enzyme exists in an "open" conformation in its apo form, and the binding of both the cofactor and the substrate is required to induce a conformational switch to a "closed" state, which constitutes the active site for catalysis. nih.govnih.gov

The core chemical transformation catalyzed by DHDPR is the NAD(P)H-dependent reduction of the carbon-carbon double bond within the α,β-unsaturated cyclic imine structure of DHDP. nih.gov The reaction involves the transfer of a hydride ion from the reduced nicotinamide (B372718) ring of NADH or NADPH to the β-carbon (C4) of the DHDP substrate. nih.gov This transfer results in the formation of a resonance-stabilized carbanion at C3, which is subsequently protonated to yield the final product, THDP. nih.gov This reduction of the cyclic imine is a critical step, converting the unstable product of the preceding enzyme, dihydrodipicolinate synthase (DHDPS), into a stable intermediate for the downstream reactions of the lysine biosynthesis pathway. nih.gov

The reduction reaction catalyzed by DHDPR is highly stereospecific. Research on the Escherichia coli enzyme has demonstrated that the transfer involves the 4R hydrogen atom from the dihydronicotinamide ring of the NADH or NADPH cofactor. nih.gov This specific hydrogen is transferred as a hydride ion to the C4 position of the (S)-2,3-dihydrodipicolinate substrate, establishing the stereochemistry of the resulting product. nih.gov Such stereospecificity is a common feature among NAD(P)H-dependent oxidoreductases and is dictated by the precise geometry of the enzyme's active site, which orients both the cofactor and the substrate for the reaction. nih.govchemrxiv.org

Cofactor Specificity (NADH vs. NADPH Preference)

While DHDPR enzymes universally use pyridine nucleotides as reductants, their specific preference for NADH versus NADPH can vary significantly between different organisms. oup.com Some DHDPRs exhibit dual specificity, capable of utilizing both cofactors, whereas others show a strong preference for one over the other. nih.govoup.com For instance, the enzyme from Escherichia coli can use both, but NADH is reported to be about twice as effective as a reductant. nih.gov In contrast, DHDPR from methicillin-resistant Staphylococcus aureus (MRSA) and Thermotoga maritima display a clear preference for NADPH. nih.govoup.com Isothermal titration calorimetry (ITC) studies with the MRSA enzyme revealed an approximately 20-fold greater binding affinity for NADPH compared to NADH. nih.gov Similarly, DHDPR from Paenisporosarcina sp. TG-14 has a strong preference for NADPH, which is attributed to specific interactions between residues in the N-terminal loop and the 2'-phosphate group of NADPH. researchgate.netnih.gov The enzyme from Corynebacterium glutamicum, however, appears to utilize both NADH and NADPH effectively. nih.gov This variation in cofactor specificity likely reflects the different metabolic contexts and the relative availability of NADH and NADPH pools within these diverse microorganisms. nih.gov

Table 1: Cofactor Specificity of Dihydrodipicolinate Reductase from Various Organisms

OrganismCofactor PreferenceReference
Escherichia coliNADH > NADPH (NADH is twice as effective) nih.gov
Thermotoga maritimaSignificant affinity for NADPH over NADH oup.com
Corynebacterium glutamicumUtilizes both NADH and NADPH nih.gov
Methicillin-resistant Staphylococcus aureus (MRSA)NADPH > NADH (~20-fold higher binding affinity for NADPH) nih.gov
Paenisporosarcina sp. TG-14Strong preference for NADPH researchgate.netnih.gov
Mycobacterium tuberculosisUtilizes both NADH and NADPH oup.com

Substrate Binding and Kinetic Parameters

The binding of the substrate, (S)-2,3-dihydrodipicolinate (DHDP), occurs in the C-terminal domain of the DHDPR enzyme. nih.govnih.gov The active site is formed by residues from this domain, which create a pocket that accommodates the substrate. nih.gov For the reaction to proceed, both the cofactor and the substrate must be bound, inducing a conformational change that closes the active site. nih.gov

Kinetic studies have revealed interesting regulatory features. In several organisms, including Thermotoga maritima, MRSA, and Arabidopsis thaliana, the DHDPR enzyme is subject to substrate inhibition at high concentrations of DHDP, particularly when NADPH is the cofactor. nih.govoup.comnih.gov This inhibition is less pronounced or absent when NADH is used. nih.gov This suggests a potential regulatory mechanism to prevent the excessive accumulation of the product, THDP, by modulating enzyme activity in response to high substrate levels. oup.com The kinetic parameters for DHDPR vary depending on the source organism and the specific cofactor used.

Table 2: Kinetic Parameters of Dihydrodipicolinate Reductase

OrganismCofactorKm (DHDP) (µM)Km (Cofactor) (µM)kcat (s-1)Reference
MRSANADPH-12- nih.gov
MRSANADH-26- nih.gov
Arabidopsis thaliana (AtDHDPR1)NADPH371627 nih.gov
Paenisporosarcina sp. TG-14NADPH52.830.7146.3 researchgate.net
Paenisporosarcina sp. TG-14NADH85.461.219.1 researchgate.net

Regulation of the S 2,3 Dihydrodipicolinic Acid Biosynthesis Pathway

Feedback Inhibition by L-Lysine

The primary regulatory mechanism for the (S)-2,3-dihydrodipicolinic acid pathway is feedback inhibition, where the end product, L-lysine, inhibits the activity of dihydrodipicolinate synthase (DHDPS), the first enzyme unique to this pathway. nih.gov This allosteric regulation allows the cell to quickly respond to changes in lysine (B10760008) concentration, preventing its over-accumulation.

Allosteric Mechanisms Affecting DHDPS Activity

L-lysine binds to an allosteric site on the DHDPS enzyme, which is distinct from the active site where the condensation of (S)-aspartate-β-semialdehyde and pyruvate (B1213749) occurs. nih.govusask.ca This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency. researchgate.net X-ray crystallography studies have identified the specific location of the allosteric binding site at the interface of the tight dimer of the DHDPS enzyme. nih.govusask.ca

The binding of lysine to this site can trigger subtle yet significant structural alterations. For instance, in Arabidopsis thaliana, two isoforms of DHDPS, AtDHDPS1 and AtDHDPS2, exhibit differential sensitivity to lysine. nih.govresearchgate.net Although they share over 85% protein sequence identity, AtDHDPS1 is ten times more sensitive to lysine inhibition. nih.govresearchgate.netlatrobe.edu.au This difference is attributed to variations in the conformation of a key residue, Trp116, within the allosteric site, which affects the dissociation constant of lysine. nih.govresearchgate.netlatrobe.edu.au Microscale thermophoresis studies have shown that AtDHDPS1 has an approximately 6-fold tighter lysine dissociation constant compared to AtDHDPS2, correlating with its lower half-maximal inhibitory concentration (IC50) for lysine. nih.govresearchgate.netlatrobe.edu.au

In Campylobacter jejuni, the binding of L-lysine and its analogue, R,R-bis-lysine, to the allosteric site leads to increased rigidity in the active site regions. usask.ca This change in flexibility is thought to hinder the proper diffusion and binding of substrates, thereby inhibiting the enzyme's activity without causing major global conformational changes. usask.ca

Studies comparing the lysine-sensitive DHDPS from Escherichia coli and the lysine-insensitive DHDPS from Corynebacterium glutamicum have further elucidated the molecular determinants of feedback inhibition. nih.gov By substituting residues in the lysine-binding site of the E. coli enzyme with those from the C. glutamicum enzyme, researchers were able to significantly reduce its sensitivity to lysine. nih.gov Conversely, introducing E. coli-like residues into the C. glutamicum DHDPS did not restore feedback inhibition but instead led to activation by L-lysine, highlighting the complexity of allosteric signal transduction. nih.gov

Quantitative Effects of Lysine Concentration on Enzyme Activity

The inhibitory effect of L-lysine on DHDPS activity is concentration-dependent. The sensitivity of DHDPS to lysine varies among different species and even between isoforms within the same organism. This is often quantified by the IC50 value, which represents the concentration of lysine required to inhibit 50% of the enzyme's activity.

For example, purified plant DHDPS generally shows high sensitivity to lysine, with IC50 values typically ranging from 10 to 50 µM. researchgate.net In a study on Camelina sativa, the wild-type DHDPS was found to be partially insensitive to lysine inhibition. nih.gov However, a single amino acid substitution (W53R) rendered the enzyme almost completely insensitive to lysine concentrations up to 1 mM, similar to the naturally insensitive DHDPS from Corynebacterium glutamicum. nih.gov

The following table summarizes the kinetic parameters and lysine sensitivity of DHDPS from various organisms and their mutants.

Enzyme SourceMutantIC50 (Lysine)Other Kinetic ParametersReference
Arabidopsis thaliana DHDPS1 (AtDHDPS1)Wild-TypeLower than AtDHDPS2~6-fold tighter lysine dissociation constant than AtDHDPS2 nih.govresearchgate.netlatrobe.edu.au
Arabidopsis thaliana DHDPS2 (AtDHDPS2)Wild-TypeHigher than AtDHDPS1- nih.govresearchgate.netlatrobe.edu.au
Triticum aestivum (Bread Wheat)Wild-Type0.033 mMKM (pyruvate) = 0.45 mM, KM (L-aspartate-4-semialdehyde) = 0.07 mM, kcat = 56 s⁻¹ researchgate.net
Camelina sativaWild-TypePartially insensitive- nih.gov
Camelina sativaW53RNot inhibited up to 1 mM- nih.gov
Corynebacterium glutamicumWild-TypeInsensitive- nih.govnih.gov
Escherichia coliWild-TypePartially insensitive- researchgate.net

This table is interactive. Click on the headers to sort the data.

Engineering lysine-insensitive DHDPS enzymes has been a key strategy in metabolic engineering to increase lysine production in crops. nih.govnih.gov For instance, expressing a feedback-insensitive DHDPS from Corynebacterium glutamicum in Camelina sativa led to a 13.6-22.6% increase in seed lysine content. nih.gov Similarly, introducing a mutated, lysine-insensitive rice DHDPS (DHDPS1) into rice resulted in a 21.7-fold increase in free lysine in mature seeds. nih.gov When combined with a modified aspartate kinase (another key regulatory enzyme in the pathway), free lysine levels in transgenic rice lines were elevated by as much as 58.5-fold. nih.govnih.gov

Genetic and Transcriptional Regulation of dapA and dapB Genes

In addition to allosteric regulation, the biosynthesis of this compound is also controlled at the genetic level through the regulation of the genes encoding the pathway's enzymes. The key genes in this context are dapA, which encodes dihydrodipicolinate synthase (DHDPS), and dapB, which encodes dihydrodipicolinate reductase (DHDPR), the enzyme responsible for the subsequent step in the lysine biosynthesis pathway.

In many bacteria, the dapA and dapB genes are found clustered together, suggesting coordinated regulation. For example, in Brevibacterium lactofermentum, these two genes are located in a 3.5-kb fragment, although they are separated by an open reading frame of unknown function. nih.govnih.govasm.org This genetic linkage is in contrast to the arrangement in Escherichia coli, where dapA and dapB are located at different positions on the chromosome. asm.org The clustering of these genes in some bacteria may facilitate their co-regulation and ensure a balanced production of the enzymes required for lysine biosynthesis.

The expression of dapA and dapB can be influenced by the availability of lysine and other metabolites. Transcriptional regulation ensures that the cell does not expend energy and resources on synthesizing these enzymes when lysine is already abundant.

Interplay with Other Metabolic Pathways

The this compound biosynthesis pathway is intricately connected with other central metabolic pathways, primarily through the provision of its precursors and the utilization of its end product. The synthesis of this compound begins with the condensation of (S)-aspartate β-semialdehyde (ASA) and pyruvate. usask.ca ASA is derived from the aspartic acid pathway, which also leads to the synthesis of other essential amino acids like methionine, threonine, and isoleucine. nih.gov Pyruvate is a key product of glycolysis. Therefore, the activity of the DHDPS enzyme is influenced by the metabolic flux through these interconnected pathways.

The end product of the pathway, L-lysine, is not only a crucial component of proteins but, in bacteria, is also a precursor for the synthesis of meso-diaminopimelate (meso-DAP). usask.ca Meso-DAP is an essential component of the peptidoglycan cell wall in most bacteria. usask.ca This makes the DHDPS-catalyzed step a critical juncture, linking amino acid metabolism with cell wall biosynthesis. Inhibition of DHDPS can disrupt the synthesis of meso-DAP, leading to a compromised cell wall and ultimately bacterial cell death, which makes DHDPS an attractive target for the development of new antibiotics. usask.ca

Advanced Methodologies for Studying S 2,3 Dihydrodipicolinic Acid and Its Pathway Enzymes

X-ray Crystallography for Structural Determination of Enzymes and Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of DHDPS from various organisms, providing a static yet detailed snapshot of the enzyme's architecture and the intricate interactions within its active site. This technique has revealed that DHDPS typically exists as a homotetramer, with each monomer comprised of an 8-fold α/β-barrel and a C-terminal α-helical domain. wikipedia.org The active site lysine (B10760008) residue is located within this barrel. wikipedia.org

Crystallographic studies of DHDPS in complex with its substrate, pyruvate (B1213749), or various inhibitors have provided critical information for understanding its catalytic mechanism and for the rational design of new inhibitory compounds. nih.govacs.org For instance, the crystal structure of Escherichia coli DHDPS has been solved in complex with pyruvate, a substrate analog, and inhibitors like α-ketopimelic acid and the natural feedback inhibitor L-lysine. acs.org These structures have illuminated the specific binding modes of these molecules and the conformational changes they induce in the enzyme.

The crystallization of DHDPS from different sources, such as Clostridium botulinum and Arabidopsis thaliana, has also been reported, with diffraction data reaching resolutions as high as 1.2 Å. nih.govnih.gov These high-resolution structures are invaluable for understanding the subtle structural details that govern enzyme function and stability. nih.gov

Table 1: X-ray Crystallography Data for Dihydrodipicolinate Synthase (DHDPS) from Various Organisms

OrganismLigand(s)Resolution (Å)Space GroupKey FindingsReference(s)
Clostridium botulinumPyruvate1.2C2High-resolution structure providing insight into function and stability. nih.gov
Arabidopsis thalianaNone (Apo)2.5-Preliminary diffraction analysis of a plant DHDPS. nih.gov
Escherichia coliPyruvate, Succinate β-semialdehyde, α-ketopimelic acid, Dipicolinic acid, L-lysine--Revealed binding sites of substrates, analogs, and inhibitors. acs.org
Nicotiana sylvestrisNot specified2.8-Showed a different quaternary structure compared to bacterial enzymes. nih.gov
Campylobacter jejuniL-lysine, R,R-bislysine--Inhibitors bind at the tight-dimer interface without causing major global conformational changes. usask.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in clarifying the precise chemical nature of the product of the DHDPS-catalyzed reaction. Early proposals suggested the product was 2,3-dihydrodipicolinate (DHDP), but subsequent NMR studies conclusively identified the actual product as (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). acs.orgacs.orgnih.gov This was a significant finding that reshaped the understanding of the lysine biosynthetic pathway.

Beyond product identification, NMR is a powerful tool for studying the substrate specificity and dynamics of DHDPS. acs.orgnih.gov For example, NMR studies have shown that some pyruvate analogues, initially thought to be inhibitors, are in fact turned over as substrates by the enzyme. acs.orgnih.gov Furthermore, NMR has been used to investigate the degradation of the natural DHDPS product, revealing that the subsequent enzyme in the pathway, dihydrodipicolinate reductase (DHDPR), also possesses a previously unrecognized dehydratase activity. acs.orgnih.gov

In the broader context of drug discovery, NMR serves as a versatile tool for screening and characterizing ligand binding to target proteins. mdpi.com Techniques like paramagnetic relaxation enhancement (PRE) can be used to detect protein-ligand interactions by observing changes in the relaxation rates of the ligand's NMR signals. mdpi.com

Molecular Dynamics (MD) Simulations for Protein-Ligand Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations offer a computational lens to explore the dynamic behavior of DHDPS and its interactions with ligands over time. nih.gov These simulations, which model the movements of atoms and molecules, provide insights into the conformational changes that are often invisible to static structural methods like X-ray crystallography. nih.govyoutube.com

MD simulations are particularly valuable for understanding the intricate dance between a protein and its ligand, from initial binding to the catalytic event and product release. nih.govyoutube.com By simulating the system in a virtual environment that mimics physiological conditions, researchers can investigate the forces and energetic landscapes that govern these interactions. youtube.comyoutube.com For instance, MD simulations can be used to predict binding affinities, map out binding pathways, and identify key residues involved in ligand recognition and catalysis. nih.gov This information is crucial for optimizing lead compounds in drug discovery efforts. nih.gov

The insights gained from MD simulations complement experimental data, providing a more complete picture of the enzyme's function. For example, simulations can help to rationalize the effects of mutations on enzyme activity or to understand the mechanism of allosteric regulation, where binding at one site affects the activity at a distant active site. usask.ca

Biophysical Characterization Techniques

Analytical Ultracentrifugation for Oligomeric State Determination

Analytical ultracentrifugation (AUC) is a powerful method for determining the size, shape, and oligomeric state of macromolecules in solution under physiological conditions. hhu.debeckman.com For DHDPS, AUC has been used to confirm that the enzyme exists as a tetramer in solution for many species, including those from bacteria and plants. nih.govnih.govnih.gov

This technique works by subjecting a sample to high centrifugal forces and monitoring the sedimentation of the macromolecules over time. hhu.denih.gov The rate of sedimentation provides information about the molecular weight and shape of the particles. beckman.com AUC is an absolute method, meaning it does not require calibration with standards, making it a reliable tool for determining the native quaternary structure of proteins like DHDPS. hhu.de Studies on DHDPS from various sources, such as bread wheat (Triticum aestivum) and the cyanobacterium Anabaena variabilis, have utilized AUC to establish their tetrameric nature in solution. nih.govnih.gov

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. wikipedia.orgyoutube.com This differential absorption is sensitive to the secondary structure of the protein, providing information on the proportion of α-helices, β-sheets, and random coils. wikipedia.orgresearchgate.net

CD spectroscopy has been used to confirm that recombinant DHDPS enzymes are properly folded and to assess their secondary structure content. nih.govnih.govresearchgate.net The CD spectra of DHDPS from various species typically show broad double minima between 210-225 nm, which is characteristic of the (β/α)8 or TIM-barrel fold observed in their crystal structures. researchgate.net This technique is also useful for studying the thermal stability of the enzyme by monitoring changes in the CD signal as a function of temperature. researchgate.net

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Protein Dynamics

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is an emerging and powerful technique for probing the conformational dynamics and interactions of proteins in solution. nih.govnih.govucsd.edu The method relies on the principle that the amide hydrogens on the protein backbone exchange with deuterium from a deuterated solvent at a rate that is dependent on their solvent accessibility and involvement in hydrogen bonding. ucsd.eduyoutube.comyoutube.com

By measuring the rate of deuterium uptake in different regions of the protein, HDX-MS can identify areas of flexibility and rigidity. nih.govyoutube.com This technique has been applied to study the allosteric inhibition of Campylobacter jejuni DHDPS. usask.ca These studies revealed that the binding of inhibitors like lysine and bislysine leads to a rigidification of the active site regions, which is thought to prevent the proper binding and diffusion of the substrates. usask.ca HDX-MS is particularly valuable for mapping ligand binding sites, identifying allosteric networks, and understanding how protein dynamics are coupled to enzyme function, consuming only small amounts of material and being performed under near-native conditions. nih.govucsd.edu

Small-Angle X-ray Scattering (SAXS) for Solution Structure and Conformation

Small-Angle X-ray Scattering (SAXS) is a powerful biophysical technique used to determine the low-resolution structure of macromolecules in solution. nih.gov Unlike high-resolution methods like X-ray crystallography, which study molecules in a crystalline state, SAXS provides information about the native shape, size, and conformational flexibility of proteins under near-physiological conditions. nih.gov This is particularly valuable for studying dynamic enzymes like DHDPS, where solution behavior and quaternary structure are critical to function. researchgate.net

Furthermore, SAXS can detect changes in protein conformation and assembly upon the binding of substrates, inhibitors, or allosteric regulators. researchgate.net Studies on DHDPS from Thermotoga maritima used SAXS, in conjunction with other techniques, to show how mutations aimed at disrupting salt bridges at the tetramerization interface resulted in altered quaternary structures, including a functional monomer. nih.gov These studies revealed that while oligomerization is not an absolute requirement for catalysis, it significantly enhances thermal stability and catalytic efficiency. nih.govnih.gov SAXS can also validate if structures determined by crystallography are representative of the solution state, bridging the gap between static crystal structures and dynamic solution behavior. nih.gov

Table 1: SAXS Data for DHDPS from Various Studies

Enzyme Source Oligomeric State Radius of Gyration (Rg) Max. Dimension (Dmax) Key Finding Reference(s)
Triticum aestivum Tetramer 33 Å 118 Å Confirmed the tetrameric nature of the recombinant enzyme in solution. researchgate.net
Thermotoga maritima (Mutant) Monomer - - Mutations at the interface altered the quaternary structure from tetramer to monomer. nih.gov

Enzyme Kinetics Assays and Characterization (e.g., Quantitative DHDPS-DHDPR Coupled Assay)

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions, providing critical insights into the catalytic mechanism, substrate affinity, and regulation of an enzyme's activity. wikipedia.org For DHDPS, the enzyme that catalyzes the formation of (S)-2,3-dihydrodipicolinic acid from pyruvate and (S)-aspartate-β-semialdehyde (ASA), a widely used method for characterization is the DHDPS-DHDPR coupled assay. ebi.ac.uknih.gov

In this continuous spectrophotometric assay, the reaction catalyzed by DHDPS is coupled to the subsequent reaction in the lysine biosynthesis pathway, which is catalyzed by dihydrodipicolinate reductase (DHDPR). nih.gov DHDPR catalyzes the reduction of this compound to 2,3,4,5-tetrahydrodipicolinate, a reaction that consumes NADPH. nih.gov By adding an excess of DHDPR to the assay mixture, the rate of this compound formation by DHDPS becomes the rate-limiting step. The activity of DHDPS can then be quantified by monitoring the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH. nih.gov

This assay allows for the determination of key kinetic parameters:

Michaelis-Menten Constant (KM): This represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. Studies have determined KM values for both pyruvate and ASA for DHDPS from various species. researchgate.net

Catalytic Constant (kcat): Also known as the turnover number, this represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. researchgate.net

Half Maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor (like lysine) required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency. researchgate.net

Kinetic studies have revealed that the catalytic mechanism of DHDPS can vary. For instance, E. coli DHDPS exhibits a Ping-Pong kinetic mechanism at pH 8, where pyruvate binds first, forms a Schiff base, and then ASA binds. acs.org However, at a lower pH of 5.7, the mechanism shifts to a sequential ordered one. acs.org Characterization of DHDPS from Campylobacter jejuni also showed a Ping-Pong mechanism and demonstrated that the allosteric inhibitor lysine binds cooperatively to the enzyme. nih.gov

Table 2: Kinetic Parameters of DHDPS from Different Organisms

Enzyme Source KM (Pyruvate) KM (ASA) kcat IC50 (Lysine) Reference(s)
Triticum aestivum 0.45 mM 0.07 mM 56 s⁻¹ 0.033 mM researchgate.net
Escherichia coli (pH 8) 72 µM - - ~0.3 mM acs.orgnih.gov
Thermotoga maritima 0.11 mM 0.10 mM 140 s⁻¹ 0.12 mM nih.gov

Note: The kinetic parameters for DHDPR1 are for its substrate, dihydrodipicolinate (DHDP).

Genetic Engineering and Mutagenesis for Functional Studies (e.g., Antisense Knockdown)

Genetic engineering, particularly site-directed mutagenesis, is a fundamental technique for dissecting the structure-function relationships of enzymes. patsnap.com By introducing precise changes to the DNA sequence of a gene, researchers can produce mutant proteins with specific amino acid substitutions, allowing for the investigation of the role of individual residues in catalysis, substrate binding, oligomerization, and allosteric regulation. patsnap.comnih.gov

Numerous mutagenesis studies have been performed on DHDPS to elucidate its mechanism. A key area of focus has been the active site. The catalytic mechanism is proposed to involve a "catalytic triad" of amino acid residues. nih.gov In E. coli DHDPS, these residues are Tyr133, Thr44, and Tyr107. Site-directed mutagenesis experiments that replaced these residues (e.g., Y133F, T44V, and Y107F mutants) resulted in enzymes with substantially reduced activity, providing strong evidence for their critical role in the catalytic cycle. nih.gov

Another major target for mutagenesis is the allosteric site where the feedback inhibitor, lysine, binds. nih.gov By comparing the sequences of lysine-sensitive DHDPS from E. coli and lysine-insensitive DHDPS from Corynebacterium glutamicum, researchers have identified key residues determining inhibitor sensitivity. nih.gov Mutating these residues in the E. coli enzyme successfully reduced its sensitivity to lysine feedback inhibition. nih.gov Such engineering has practical applications; expressing a feedback-insensitive DHDPS in Camelina sativa led to a significant increase in the lysine content of its seeds. nih.gov

Mutagenesis has also been used to probe the importance of the enzyme's quaternary structure. By introducing mutations at the subunit interfaces of the DHDPS tetramer, a functional monomeric version of the enzyme was created. nih.gov This monomer was catalytically active but had reduced efficiency and, importantly, was no longer inhibited by lysine, demonstrating that the dimeric unit is the minimal assembly required for allosteric regulation. nih.gov

Beyond in vitro studies, genetic techniques like antisense knockdown or T-DNA insertion mutants can be used to study gene function in vivo. researchgate.net For example, analyzing Arabidopsis plants with T-DNA insertions that knock out one of the two DHDPS genes (DHDPS1 or DHDPS2) revealed the relative contribution of each isozyme to the total DHDPS activity in the plant. researchgate.net This approach helps to understand the physiological role of the pathway and its specific enzymes within the whole organism.

Table 3: Selected Mutagenesis Studies on DHDPS

Enzyme Source Mutation(s) Purpose of Study Key Finding Reference(s)
Escherichia coli Y133F, T44V, Y107F Investigate the catalytic triad (B1167595). All mutants had substantially reduced activity, supporting the triad hypothesis. nih.gov
Camelina sativa W53R Create a lysine-insensitive enzyme to increase seed lysine content. The W53R variant was not inhibited by lysine up to 1 mM, leading to increased lysine in transgenic seeds. nih.gov
Escherichia coli L197D/Y107W Disrupt quaternary structure to create a monomer. The double mutant was a functional monomer but lost allosteric inhibition by lysine. nih.gov

High-Throughput Screening Approaches for Compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. youtube.comyoutube.com This methodology has revolutionized the search for new medicines and agrochemicals by dramatically accelerating the identification of "hit" compounds—molecules that interact with a biological target of interest. youtube.com The lysine biosynthetic pathway, being essential for bacteria and plants but absent in mammals, makes its enzymes, including DHDPS, attractive targets for the discovery of new antibiotics and herbicides. ebi.ac.uknih.gov

The HTS process for finding DHDPS inhibitors typically involves several key steps:

Assay Development: A robust and sensitive biochemical assay, such as the DHDPS-DHDPR coupled assay, is adapted for a miniaturized format (e.g., 384- or 1536-well microplates). youtube.com The assay must be stable, reproducible, and suitable for automation.

Library Screening: Large, diverse libraries of small molecules are screened against the DHDPS enzyme. nih.gov Automated liquid handlers dispense the enzyme, substrates, and test compounds into the wells, and robotic plate readers measure the enzyme activity. youtube.com

Hit Identification: Compounds that cause a significant reduction in enzyme activity are flagged as "hits." youtube.com Data analysis algorithms are used to identify these active compounds from the vast amount of data generated. youtube.com

Hit Validation and Characterization: Hits are re-tested and subjected to secondary screening to confirm their activity, determine their potency (IC50), and elucidate their mechanism of inhibition (e.g., competitive, non-competitive, or allosteric). nih.gov

HTS campaigns have successfully identified novel inhibitors of enzymes in essential biosynthetic pathways. nih.govnih.gov For the lysine pathway, screening efforts have led to the discovery of compounds that inhibit DHDPS. nih.gov One notable discovery was a dual-target inhibitor, (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2), which was found to inhibit not only DHDPS but also the subsequent enzyme, DHDPR. nih.govelifesciences.org This multi-target action could be advantageous in overcoming potential resistance mechanisms. nih.gov The discovery of such compounds provides new chemical scaffolds for the development of potent and selective herbicides or antibiotics. nih.govnih.gov


Table 4: Compound Names Mentioned in Article

Compound Name
This compound
(S)-Aspartate-β-semialdehyde
2,3,4,5-Tetrahydrodipicolinate
(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2)
L-Lysine
NADPH
Pyruvate
Threonine
Tyrosine
Valine
Arginine
Tryptophan
Leucine
Asparagine
Glutamic Acid
Histidine
Glutamate
Urea
Spermidine
Glycerol
Sodium tartrate
Polyethylene glycol
Ammonium phosphate
Sodium formate
2,4-Oxo-pentanoic acid (Acetopyruvate)
2,6-pyridinedicarboxylic acid (2,6-PDC)
Diketopimelic acid
Homocitrate
α-aminoadipate semialdehyde
Penicillin
Ibrutinib
Osimertinib
Sulfonamide

Research Implications and Biotechnological Applications of the S 2,3 Dihydrodipicolinic Acid Pathway

Antimicrobial Target Identification and Drug Discovery

The escalating crisis of antimicrobial resistance (AMR) has created an urgent need for new antibacterial agents with novel mechanisms of action. hilarispublisher.comfrontiersin.org Traditional drug discovery pipelines have been heavily focused on a limited set of cellular processes, such as cell wall synthesis, protein synthesis, and DNA replication, leading to the development of cross-resistance. hilarispublisher.com Consequently, attention has shifted towards identifying and exploiting unique, essential biochemical pathways in bacteria that are absent in their human hosts.

The core principle behind targeting bacterial-specific pathways is to achieve selective toxicity, maximizing harm to the pathogen while minimizing adverse effects on the host. Metabolic pathways are a rich source of such targets. creative-biolabs.comnih.gov The DAP pathway for lysine (B10760008) biosynthesis is a prime example; it is indispensable for most bacteria, as lysine is a fundamental component of proteins and, in many Gram-negative bacteria, the precursor to diaminopimelic acid, a crucial cross-linking agent in the peptidoglycan cell wall. usask.canih.gov Since humans lack this pathway and must obtain lysine from their diet, its constituent enzymes are highly attractive targets for antibiotic development. usask.canih.govelifesciences.orgbiorxiv.org Inhibiting this pathway can be lethal to bacteria due to the disruption of both protein synthesis and cell wall integrity. usask.ca

Within the DAP pathway, dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR) have been extensively validated as critical drug targets. DHDPS catalyzes the first committed step, the condensation of (S)-aspartate-β-semialdehyde and pyruvate (B1213749), while DHDPR catalyzes the subsequent reduction of the product. nih.govnih.gov

The essentiality of these enzymes has been demonstrated in numerous high-priority pathogens:

Mycobacterium tuberculosis : The causative agent of tuberculosis (TB), M. tb, requires the DAP pathway for survival, even when lysine is available in the host environment. nih.gov Inhibition of the pathway is fatal to the bacterium. nih.gov Both DHDPS (dapA) and DHDPR (dapB) are considered promising therapeutic targets for developing new anti-TB drugs. nih.govnih.gov Studies have demonstrated that a knockdown of the dapB gene is crucial for the in vitro and intracellular growth of M. tb. researchgate.net

Methicillin-resistant Staphylococcus aureus (MRSA) : As a major cause of multidrug-resistant infections, MRSA presents a significant therapeutic challenge. hilarispublisher.com The DHDPR enzyme in MRSA is the product of an essential gene, making it a valid target for novel inhibitors. nih.gov Detailed kinetic and mechanistic studies of MRSA-DHDPR have been conducted to provide a basis for the rational design of targeted drugs. nih.gov

The deletion of the gene encoding DHDPS has been shown to result in non-viable bacteria, confirming its status as a validated drug target. usask.ca

The availability of high-resolution crystal structures for DHDPS and DHDPR from various pathogenic species has enabled the use of powerful computational methods for inhibitor discovery. nih.govnih.gov These in silico techniques accelerate the identification of promising lead compounds from vast chemical libraries, reducing the time and cost associated with traditional high-throughput screening. youtube.com

Key computational strategies employed include:

Virtual Screening and Molecular Docking : This approach involves computationally fitting large numbers of small molecules into the three-dimensional structure of the target enzyme's binding site. youtube.comyoutube.com A scoring function then estimates the binding affinity, allowing researchers to rank and prioritize compounds for experimental testing. youtube.com This method has been successfully used to identify potential inhibitors for DHDPR from Yersinia pestis and DHDPS from M. tuberculosis. nih.govnih.gov

Pharmacophore-Based Screening : This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to the target. This "pharmacophore model" is then used as a filter to screen libraries for molecules with the correct spatial arrangement of functional groups. nih.gov

Known Inhibitor/Substrate-Based Similarity Searching : This method uses the chemical structures of known inhibitors, substrates, or products as templates to search for structurally similar compounds in databases. nih.govpreprints.org This strategy was employed to identify potential phyto-inhibitors of M. tb DHDPS from a natural products database. nih.gov

These computational efforts have led to the identification of several novel chemical scaffolds with inhibitory activity against DHDPS and DHDPR.

Table 1: Examples of Computationally Identified Inhibitors for DHDPS and DHDPR
Target EnzymePathogenComputational MethodIdentified Compound/ScaffoldReference
DHDPSMycobacterium tuberculosisInhibitor-based similarity search, DockingPhytochemical (SN00003544), PubChem compounds (CID41032023, CID54025334) nih.gov
DHDPRMycobacterium tuberculosisMolecular modeling, ScreeningVarious structural motifs, competitive with DHDP nih.gov
DHDPSMycobacterium tuberculosisSimilarity searching, Fragment screeningβ-hydroxypyruvic acid, Tartronic acid preprints.org
DHDPRYersinia pestisVirtual screening, Docking, Molecular DynamicsThree selective compounds identified nih.gov

Beyond targeting the active site, researchers are exploring more sophisticated inhibition strategies to overcome resistance and improve specificity.

Allosteric Inhibitors : These molecules bind to a site on the enzyme distinct from the active site (the allosteric site), inducing a conformational change that inhibits enzyme activity. nih.gov DHDPS is naturally regulated by its end-product, L-lysine, which binds to an allosteric site at the interface between enzyme dimers. usask.causask.canih.gov This natural mechanism provides a blueprint for designing novel allosteric inhibitors. Research has focused on creating molecules that mimic the binding of one or two lysine molecules. usask.causask.ca For example, dimeric compounds based on a 2,4-thiazolidinedione (B21345) scaffold have been synthesized to exploit the symmetrical, multimeric nature of DHDPS, resulting in inhibitors with low micromolar potency against E. coli DHDPS. nih.govrsc.org

Table 2: Examples of Allosteric Inhibitors of DHDPS
InhibitorTarget EnzymeDescriptionReported IC50Reference
(±)-(E)-2,6-diaminohex-4-enoic acidDHDPSLysine analogue with a double bond in the side chain3.7 mM usask.ca
MBDTA-2E. coli DHDPS2,4-Thiazolidinedione-based compound47.0 ± 2.3 μM nih.gov
Dimeric Methylene-Bridged Compound (5b)E. coli DHDPSDimeric 2,4-thiazolidinedione designed to bridge allosteric sites9.95 ± 0.6 μM nih.gov
R,R-bislysineC. jejuni DHDPSPotent inhibitor designed to mimic two bound lysine moleculesNot specified usask.causask.ca

Mechanism-Based Inactivators : Also known as suicide inhibitors, these are unreactive compounds that are catalytically converted by the target enzyme into a highly reactive species. nih.gov This product then forms an irreversible covalent bond with the enzyme, permanently inactivating it. nih.gov While the development of mechanism-based inactivators for DHDPS or DHDPR is still an emerging area, the concept has been successfully applied to other enzymes, such as dihydrofolate reductase. rsc.org The identification of time-dependent inhibitors of Mtb-DHDPS, such as β-hydroxypyruvic acid, suggests that compounds capable of forming covalent adducts within the active site could be a viable strategy. preprints.org

Herbicidal Target Identification and Development

The global challenge of herbicide resistance, which threatens agricultural productivity and food security, necessitates the discovery of herbicides with new modes of action. nih.govresearchgate.netpublish.csiro.au Similar to the rationale for antibiotics, plant-specific metabolic pathways offer excellent targets for developing safe and effective herbicides. researchgate.netnih.gov

Amino acid biosynthesis pathways are well-established targets for commercial herbicides, including inhibitors of aromatic and branched-chain amino acid production like glyphosate (B1671968) and chlorsulfuron. nih.govumn.edunumberanalytics.com However, resistance to these classes is widespread. nih.govnih.gov The lysine biosynthesis (DAP) pathway represents a largely unexploited target for herbicide development. nih.govelifesciences.orgbiorxiv.org Because this pathway is essential for plants but absent in animals, its inhibitors are expected to have low toxicity for humans, livestock, and wildlife. nih.govbiorxiv.org

The enzymes DHDPS and DHDPR are central to this strategy. DHDPS catalyzes the first and rate-limiting step in plant lysine biosynthesis and is therefore a prime target. nih.govelifesciences.org Recent studies have provided proof-of-concept by identifying the first DHDPS inhibitors with potent herbicidal activity against model plants like Arabidopsis thaliana. nih.govelifesciences.orgbiorxiv.org These inhibitors were shown to attenuate seed germination and growth, confirming that targeting lysine biosynthesis is a promising strategy for developing new herbicides to combat the global rise of resistant weeds. nih.govelifesciences.orgbiorxiv.org Furthermore, repurposing inhibitors of bacterial DHDPR, such as 2,6-pyridinedicarboxylic acid (2,6-PDC), has shown that these compounds can also inhibit the plant enzyme and exhibit herbicidal activity, opening another avenue for development. nih.gov

Development of Novel Herbicides with Unique Modes of Action

The rise of herbicide-resistant weeds presents a significant threat to global food security, necessitating the discovery of herbicides with new modes of action. nih.govbiorxiv.org The DAP pathway for lysine biosynthesis is a largely unexplored and highly promising target for herbicide development because it is essential for plants but absent in humans and other animals. nih.govelifesciences.org Inhibition of this pathway is therefore expected to have low toxicity for non-target organisms. elifesciences.org

The primary enzyme and rate-limiting step in this pathway, dihydrodipicolinate synthase (DHDPS), has been a major focus of research. nih.govbiorxiv.org DHDPS catalyzes the initial condensation reaction and is subject to feedback inhibition by lysine, which regulates the metabolic flux through the pathway. nih.govelifesciences.org Researchers have identified inhibitors of plant DHDPS that show herbicidal activity. nih.govbiorxiv.org For instance, a high-throughput screening identified a class of inhibitors with micromolar potency against Arabidopsis thaliana DHDPS. These compounds were found to bind to a novel allosteric pocket, distinct from the lysine-binding site, and were effective in attenuating the germination and growth of A. thaliana seedlings. nih.govbiorxiv.org

Other enzymes in the pathway are also being explored as potential herbicide targets.

Dihydrodipicolinate Reductase (DHDPR) : This enzyme catalyzes the second step in the pathway. elifesciences.orgnih.gov Inhibitors originally developed against bacterial DHDPR have been repurposed and shown to exhibit potent herbicidal activity against A. thaliana and weed species like Lolium rigidum and Raphanus raphanistrum. nih.gov Some compounds have demonstrated a dual-target mode of action, inhibiting both DHDPS and DHDPR, which could lead to more effective weed control. elifesciences.org

L,L-Diaminopimelate Aminotransferase (DAPAT) : This enzyme, which catalyzes a later step in the pathway, is also considered a viable target for developing herbicides and antimicrobials. pnas.orgresearchgate.net

The development of herbicides targeting the DAP pathway offers a new strategy to combat weeds that have developed resistance to existing herbicides like glyphosate, which targets the shikimate pathway for aromatic amino acid synthesis. nih.govnih.gov

Table 1: Enzymes of the Diaminopimelate (DAP) Pathway as Herbicide Targets

EnzymeAbbreviationFunction in PathwayStatus as a Target
Dihydrodipicolinate SynthaseDHDPSCatalyzes the first and rate-limiting step. nih.govPrimary target; inhibitors identified with herbicidal activity. nih.govbiorxiv.org
Dihydrodipicolinate ReductaseDHDPRCatalyzes the second step, reducing HTPA. nih.govProven target; repurposed bacterial inhibitors show herbicidal effects. nih.gov
L,L-Diaminopimelate AminotransferaseDAPATCatalyzes the formation of L,L-diaminopimelate. elifesciences.orgpnas.orgPotential target for herbicides and antimicrobials. pnas.org

Strategies for Improving Crop Nutritional Value through Pathway Modulation

The primary strategy involves overcoming the natural feedback inhibition that lysine exerts on key enzymes in its own biosynthetic pathway. nih.govnih.gov

Overcoming Feedback Inhibition : In plants, lysine synthesis is tightly regulated. The enzymes aspartate kinase (AK) and DHDPS are both highly sensitive to and inhibited by lysine. nih.govnih.gov A common approach is to introduce genes from bacteria, such as E. coli, that encode for a DHDPS enzyme that is significantly less sensitive to lysine feedback inhibition. nih.govyoutube.com When these genes are expressed in plants, often using seed-specific promoters, they can lead to a substantial increase in the production and accumulation of free lysine in the seeds. nih.govnih.gov

Inhibiting Lysine Catabolism : Simply increasing lysine synthesis can be counteracted by the plant's natural tendency to break down excess lysine. nih.gov The primary pathway for lysine degradation is initiated by the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). nih.govscielo.br By reducing the expression of the LKR/SDH gene, for instance through RNA interference (RNAi), lysine catabolism is suppressed. nih.govnih.gov

Combined Approaches : The most effective strategies combine the enhancement of lysine synthesis with the blockage of its degradation. nih.govscielo.br Studies in rice have shown that simultaneously expressing a feedback-insensitive AK and a feedback-insensitive DHDPS, while also inhibiting the LKR/SDH enzyme, can increase the free lysine content in seeds by nearly 60-fold compared to wild-type plants, without negatively impacting agronomic performance. nih.gov

These genetic modifications have successfully increased lysine levels in crops like maize, soybean, and rice, offering a viable path to improving the nutritional value of plant-based diets and reducing malnutrition. nih.govnih.govmdpi.com

Table 2: Genetic Strategies for Lysine Biofortification in Crops

StrategyTarget Enzyme(s)MechanismExample CropOutcome
Enhance SynthesisAspartate Kinase (AK), Dihydrodipicolinate Synthase (DHDPS)Express feedback-insensitive versions of the enzymes to bypass normal regulation by lysine. nih.govnih.govMaize, Rice, SoybeanSignificant increase in free lysine in seeds. nih.govnih.gov
Reduce CatabolismLysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH)Inhibit the expression of the primary lysine-degrading enzyme. nih.govArabidopsis, RiceIncreased accumulation of synthesized lysine. nih.govscielo.br
Combined ApproachAK, DHDPS, and LKR/SDHSimultaneously enhance synthesis and block degradation. nih.govRiceSynergistic and dramatic elevation of seed lysine content. nih.gov

Metabolic Engineering for L-Lysine Overproduction

Beyond agriculture, the (S)-2,3-dihydrodipicolinic acid pathway is central to the industrial production of L-lysine, an amino acid with a massive global market for use in animal feed, food products, and pharmaceuticals. gcwgandhinagar.comnih.govnih.gov Fermentation using metabolically engineered microorganisms is the primary method for commercial L-lysine production. gcwgandhinagar.comnih.gov

Rational Design of Hyper-Lysine Producing Bacterial Strains

The goal of metabolic engineering is to rationally modify microbial strains to function as efficient "cell factories" for producing a target compound like L-lysine. The workhorses for this industry are primarily the Gram-positive bacterium Corynebacterium glutamicum and, increasingly, Escherichia coli. nih.govresearchgate.netfrontiersin.org The process of designing these hyper-producing strains involves a multi-pronged approach based on a deep understanding of cellular metabolism.

Key rational design strategies include:

Deregulation of Feedback Inhibition : Similar to the strategy in plants, a crucial first step is to eliminate the feedback inhibition of aspartate kinase (AK) by lysine and threonine. This is often achieved by introducing mutations into the gene encoding AK. uma.esramauniversity.ac.in

Redirecting Carbon Flux : Genetic modifications are made to channel more carbon from central metabolism (like the TCA cycle) into the lysine biosynthesis pathway. This can involve overexpressing genes for key enzymes in the pathway, such as diaminopimelate dehydrogenase. uma.esnih.gov

Increasing Cofactor Supply : The synthesis of lysine is an energy-intensive process that requires cofactors, particularly NADPH. Engineering the strain's metabolism to increase the intracellular pool of NADPH can significantly boost lysine yield. nih.gov

Eliminating Competing Pathways : Genes for pathways that branch off from the lysine synthesis route or that degrade lysine are deleted to prevent the loss of intermediates and the final product. frontiersin.org

Using these systems metabolic engineering approaches, researchers have developed strains of C. glutamicum and E. coli capable of producing L-lysine at exceptionally high titers, with some engineered strains achieving concentrations over 200 g/L in fed-batch fermentations. nih.govnih.gov

Applications in Biotechnology for Industrial Production of Amino Acids

The fermentative production of amino acids, pioneered by the discovery of glutamate-producing Corynebacterium glutamicum, has become a cornerstone of industrial biotechnology. gcwgandhinagar.comresearchgate.net This method offers significant advantages over chemical synthesis, primarily because it produces the biologically active L-form of the amino acid with high specificity. google.com

The applications for industrially produced L-lysine are vast:

Animal Feed Additive : The largest application by far is as a supplement in animal feed, particularly for monogastric animals like pigs and poultry. nih.govnih.gov Cereal-based feeds are naturally low in lysine, and supplementation ensures optimal growth and protein deposition. nih.gov

Food and Nutrition : L-lysine is used as a food additive to improve the nutritional quality of bread and other cereal-based products for human consumption. gcwgandhinagar.comramauniversity.ac.in It is also used in nutritional supplements.

Pharmaceuticals : L-lysine finds use in pharmaceutical applications and as a building block for the synthesis of other complex molecules. nih.govnih.gov

The continuous improvement of microbial strains through rational design and the optimization of fermentation processes have steadily increased productivity and reduced costs, making L-lysine a widely available and economically important bulk biochemical. nih.govnih.gov The success in L-lysine production serves as a model for the biotechnological production of other valuable amino acids and biochemicals. jove.com

Future Research Trajectories for S 2,3 Dihydrodipicolinic Acid Research

The essential role of the (S)-2,3-dihydrodipicolinic acid (DHDPA) pathway, also known as the diaminopimelate (DAP) pathway, in the biosynthesis of lysine (B10760008) in most bacteria and plants makes it a critical area for future scientific investigation. As this pathway is absent in mammals, it presents a promising target for the development of novel antibiotics and herbicides. The following sections outline key future research trajectories that will be pivotal in advancing our understanding and exploitation of this vital metabolic route.

Q & A

Q. What is the role of (S)-2,3-dihydrodipicolinic acid (DHDP) in bacterial metabolism?

DHDP is a critical intermediate in the L-lysine biosynthesis pathway. It is synthesized via the condensation of pyruvate and L-aspartyl-β-semialdehyde catalyzed by dihydrodipicolinate synthase (DapA) . Subsequent reduction by dihydrodipicolinate reductase (DapB) converts DHDP into 2,3,4,5-tetrahydrodipicolinic acid (THDP), a precursor for lysine synthesis. This pathway is essential for bacterial growth and survival, particularly in pathogens like Mycobacterium tuberculosis .

Q. How is DHDP experimentally quantified in enzymatic assays?

DHDP synthesis can be monitored via coupled enzyme assays using purified DapA and DapB. For example:

  • DapA activity : Measure the formation of DHDP by tracking pyruvate consumption (e.g., via lactate dehydrogenase-coupled NADH oxidation).
  • DapB activity : Monitor NADH depletion spectrophotometrically at 340 nm during DHDP reduction to THDP . Enzyme kinetics (Km, Vmax) are derived using Michaelis-Menten plots under varying substrate concentrations .

Q. What genetic tools are used to study DHDP biosynthesis in bacterial models?

  • Knockout strains : dapA or dapB mutants in M. tuberculosis exhibit growth defects, confirming their essentiality .
  • Promoter modulation : Inducible promoters (e.g., A37.1 mod promoter) regulate gene expression to study dose-dependent effects on lysine biosynthesis .

Advanced Research Questions

Q. How do structural variations in DapB influence DHDP reductase activity?

Structural studies of M. tuberculosis DapB reveal:

  • Apo vs. NADH-bound states : NADH binding induces conformational changes in the active site, enhancing substrate affinity .
  • Crystal forms : Orthorhombic (apo) and monoclinic (NADH-bound) structures provide insights into cofactor-dependent catalytic mechanisms (Table 1) .

Table 1: Structural Comparison of M. tuberculosis DapB

Crystal FormResolution (Å)Key Features
Apo (Form 1)2.1Open active site; disordered NADH-binding loop
Apo (Form 2)2.3Similar to Form 1 but with minor packing differences
NADH-bound2.5Closed active site; ordered NADH-binding loop

Q. What methodological approaches resolve contradictions in DHDP’s role beyond lysine biosynthesis?

  • Antifungal activity : While DHDP is a precursor to dipicolinic acid (DPA) in Bacillus subtilis spores, DPA’s antifungal properties are not directly linked to DHDP. Researchers must distinguish between DHDP’s metabolic role and DPA’s sporulation function using gene knockout/complementation assays .
  • Inhibitor studies : Compounds like B59 and B20 (Table 2) inhibit M. tuberculosis growth by targeting DHDP-related enzymes. Dose-response assays (IC50) and structural modeling clarify specificity .

Table 2: Inhibitory Effects of Compounds on M. tuberculosis Growth

CompoundIC50 (µM)Target Pathway
B5912.5Lysine biosynthesis (DapB)
B208.7DapA-DHDP interaction

Q. How is DHDP’s stereochemistry (S-configuration) critical for enzymatic recognition?

The (S)-enantiomer of DHDP is selectively recognized by DapB due to steric and electronic complementarity in the active site. Molecular dynamics simulations and site-directed mutagenesis (e.g., altering residues like Arg112 or Asp144 in DapB) validate stereochemical specificity .

Methodological Best Practices

Designing rigorous experiments to study DHDP in pathogenic models :

  • In vitro models : Use THP-1 macrophages infected with M. tuberculosis to assess DHDP’s role in intracellular survival via fluorescence assays (e.g., FITC-labeled bacteria) .
  • Data validation : Cross-reference kinetic data (e.g., NADH consumption rates) with structural insights to avoid artifacts (e.g., substrate instability) .

Addressing data contradictions in DHDP-related studies :

  • Reproducibility : Standardize enzyme assay conditions (pH, temperature, cofactors) to minimize variability .
  • Peer review alignment : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.